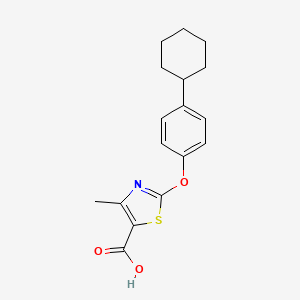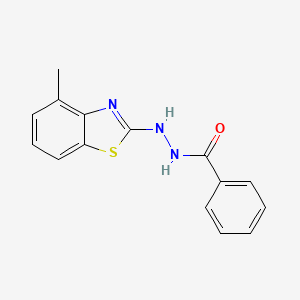![molecular formula C20H19N3O4S B2865065 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1203013-53-9](/img/structure/B2865065.png)
1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The presence of the indeno[1,2-d]thiazol-2-yl and trimethoxyphenyl groups suggests a complex, multi-ring structure. The urea group would likely serve as a linker between these two groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The indeno[1,2-d]thiazol-2-yl and trimethoxyphenyl groups could potentially participate in various chemical reactions. The urea group could also be involved in reactions, particularly if conditions were such that it could be hydrolyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and electronic structure would all play a role in determining its properties. These could include its solubility, melting point, boiling point, reactivity, and more .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has shown that thiazolyl urea derivatives can be synthesized through reactions involving amino thiazoles and isocyanates. These compounds have been found to possess promising antitumor activities. For instance, Ling et al. (2008) demonstrated the synthesis of novel 4,5-disubstituted thiazolyl urea derivatives and evaluated their antitumor activities, suggesting potential applications in cancer treatment (Ling et al., 2008).
Antioxidant Properties
Another significant application of thiazolyl urea derivatives is in the field of antioxidant research. Reddy et al. (2015) synthesized a series of urea, thiourea, and selenourea derivatives with thiazole moieties and screened them for in vitro antioxidant activity. They discovered compounds with potent activity, highlighting the potential of these derivatives as new classes of antioxidant agents (Reddy et al., 2015).
Molecular Structure and Computational Studies
Karakurt et al. (2016) focused on the molecular structure and computational studies of a thiazolyl hydrazono compound, demonstrating its nonplanar molecule structure and potential in developing new antitumor agents based on its interaction with CDK2, a critical enzyme in cell cycle regulation (Karakurt et al., 2016).
Corrosion Inhibition
Thiazoles have also found applications as corrosion inhibitors. Farahati et al. (2019) synthesized thiazoles demonstrating their effectiveness in inhibiting copper corrosion in acidic environments. This study suggests the utility of thiazolyl urea derivatives in materials science, particularly in corrosion protection (Farahati et al., 2019).
Anti-tumor Metastasis
Research on thiazolyl urea derivatives has also extended into anti-metastatic activities. Xia (2011) prepared a thiazole urea compound showing significant reduction in lung metastasis in a Lewis-lung-carcinoma model, underlining the potential of such compounds in metastatic cancer treatment (Xia, 2011).
Mecanismo De Acción
Target of Action
The primary target of this compound is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This protease plays a crucial role in viral replication, making it an attractive target for therapeutic intervention .
Mode of Action
The compound interacts with the 3CL pro in a way that inhibits its function. The indene moiety of the compound buries deeply into the hydrophobic S2 subsite of the protease, forming π-electrons with Arg188 and hydrophobic interaction with Met165 . The 3,5-dimethoxybenzamido moiety of the compound forms strong H-bonds with Asn142, Glu166 on the S1 subsite .
Result of Action
The result of the compound’s action is the inhibition of the 3CL pro, which leads to a decrease in viral replication. The representative compound displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .
Safety and Hazards
Propiedades
IUPAC Name |
1-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-25-14-9-12(10-15(26-2)18(14)27-3)21-19(24)23-20-22-17-13-7-5-4-6-11(13)8-16(17)28-20/h4-7,9-10H,8H2,1-3H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDPMGZFFUGRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-7-methyl-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2864982.png)
![(4-methoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B2864983.png)


![2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2864990.png)



![1-(4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2864997.png)
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2864999.png)
![5-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2865000.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2865002.png)
